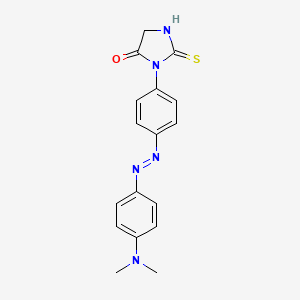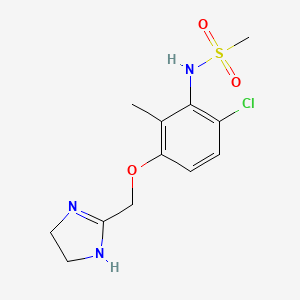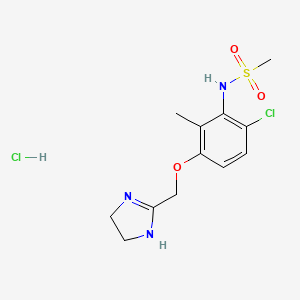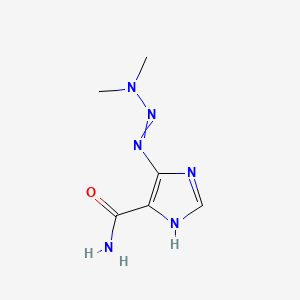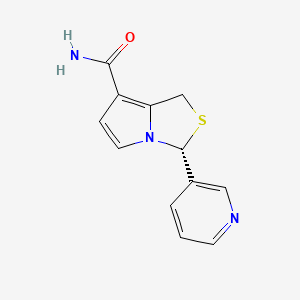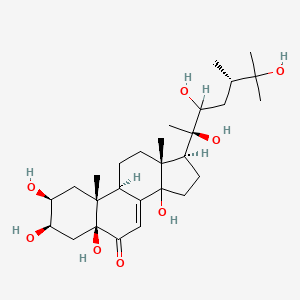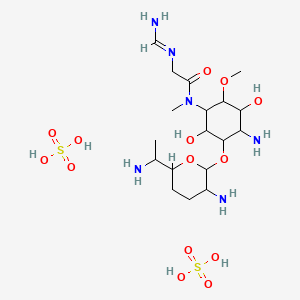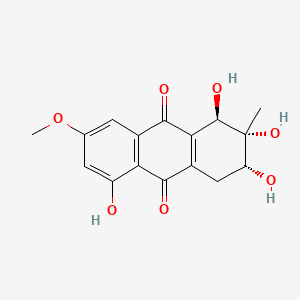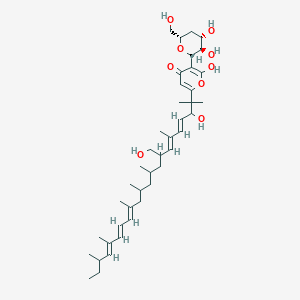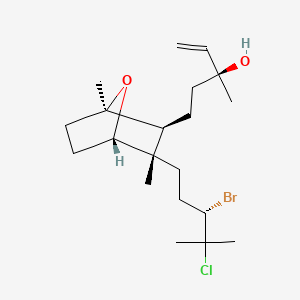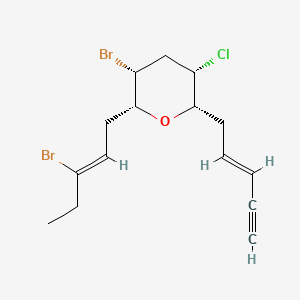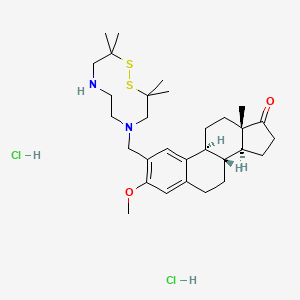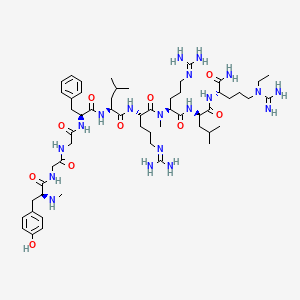
Darapladib
Overview
Description
Darapladib is an investigational drug that is not yet fully annotated . It is a small molecule that has been investigated for use in the treatment of atherosclerosis . Darapladib is an orally active, selective, and reversible Lp-PLA2 inhibitor . It was discovered by Human Genome Sciences in collaboration with GlaxoSmithKline (GSK) .
Molecular Structure Analysis
Darapladib belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond . The molecular weight of Darapladib is 666.78, and its chemical formula is C36H38F4N4O2S .Physical And Chemical Properties Analysis
Darapladib has a molecular weight of 666.77 and a CAS number of 356057-34-6 . It is recommended to be stored at -20°C to -80°C in solvent .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
Darapladib, an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), has been found to sensitize cancer cells to ferroptosis by remodeling lipid metabolism .
Methods of Application or Experimental Procedures
The study reveals that Lp-PLA2 controls intracellular phospholipid metabolism and contributes to ferroptosis resistance. Darapladib was found to synergistically induce ferroptosis in the presence of GPX4 inhibitors .
Results or Outcomes
The study suggests that inhibition of Lp-PLA2 is a potential therapeutic strategy to enhance ferroptosis in cancer treatment. Darapladib treatment or deletion of PLA2G7, which encodes Lp-PLA2, generally enriches phosphatidylethanolamine species and reduces lysophosphatidylethanolamine species .
Application in Atherosclerosis Treatment
Specific Scientific Field
This application falls under the field of Cardiovascular Disease .
Summary of the Application
Darapladib is being developed as a promising therapy for atherosclerosis .
Methods of Application or Experimental Procedures
Darapladib, a specific inhibitor of Lp-PLA2, has been under development for this application. It is believed to reduce the occurrence of complications of atherosclerotic cardiovascular diseases .
Results or Outcomes
Epidemiologic studies demonstrate that elevated circulating levels of Lp-PLA2 predict an increased risk of myocardial infarction and stroke. Darapladib is expected to reduce myocardial infarction, stroke, and cardiovascular death .
Application in Stable Coronary Heart Disease
Specific Scientific Field
This application falls under the field of Cardiovascular Disease .
Summary of the Application
Darapladib is being developed as a drug for the prevention of ischemic events in stable coronary heart disease .
Methods of Application or Experimental Procedures
In a double-blind trial, patients with stable coronary heart disease were randomly assigned to receive either once-daily darapladib (at a dose of 160 mg) or placebo .
Results or Outcomes
During a median follow-up period of 3.7 years, the primary end point occurred in 769 of 7924 patients (9.7%) in the darapladib group and 819 of 7904 patients (10.4%) in the placebo group . Darapladib, as compared with placebo, reduced the rate of major coronary events (9.3% vs. 10.3%; hazard ratio, 0.90; 95% CI, 0.82 to 1.00; P = 0.045) and total coronary events (14.6% vs. 16.1%; hazard ratio, 0.91; 95% CI, 0.84 to 0.98; P = 002…) .
Application in Malaria Treatment
Specific Scientific Field
This application falls under the field of Parasitology .
Summary of the Application
In 2022, Darapladib has been found to inhibit intraerythrocytic development of the malaria parasite Plasmodium falciparum by inhibition of the human host enzyme peroxiredoxin 6 .
Methods of Application or Experimental Procedures
The study presents data that the original target of Darapladib, Lp-PLA2, is absent in the host red blood cell .
Results or Outcomes
The study suggests that Darapladib could be a potential therapeutic strategy for malaria treatment .
Application in Suppressing Inflammation and Improving Outcomes in CAD
Specific Scientific Field
This application falls under the field of Cardiovascular Disease .
Summary of the Application
Darapladib is being developed as a drug for suppressing inflammation and improving outcomes in Coronary Artery Disease (CAD) .
Methods of Application or Experimental Procedures
In a double-blind trial, patients with stable coronary heart disease were randomly assigned to receive either once-daily darapladib (at a dose of 160 mg) or placebo .
Results or Outcomes
During a median follow-up period of 3.7 years, the primary end point occurred in 769 of 7924 patients (9.7%) in the darapladib group and 819 of 7904 patients (10.4%) in the placebo group . Darapladib, as compared with placebo, reduced the rate of major coronary events (9.3% vs. 10.3%; hazard ratio, 0.90; 95% CI, 0.82 to 1.00; P = 0.045) and total coronary events (14.6% vs. 16.1%; hazard ratio, 0.91; 95% CI, 0.84 to 0.98; P = 002…) .
Application in Atherosclerosis Treatment
Specific Scientific Field
This application falls under the field of Cardiovascular Disease .
Summary of the Application
Darapladib is being developed as a promising therapy for atherosclerosis .
Methods of Application or Experimental Procedures
Darapladib, a specific inhibitor of Lp-PLA2, has been under development for this application. It is believed to reduce the occurrence of complications of atherosclerotic cardiovascular diseases .
Results or Outcomes
Epidemiologic studies demonstrate that elevated circulating levels of Lp-PLA2 predict an increased risk of myocardial infarction and stroke. Darapladib is expected to reduce myocardial infarction, stroke, and cardiovascular death .
Safety And Hazards
Future Directions
Darapladib is currently under investigation in large-scale Phase III clinical trials to evaluate its efficacy in reducing major adverse cardiovascular and cerebrovascular events in patients with coronary heart disease . The results of these trials will contribute to any future regulatory submissions for Darapladib .
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPFJWLDPVQCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189073 | |
| Record name | Darapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Darapladib is a selective lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzymatic upstream mediator of inflammatory processes. Evidence from experimental settings show that the breakdown products from oxidized low density lipoprotein C (LDL-C)such as lysophosphatidylcholine species and oxidized nonesterified fatty acids are pro-inflammatory and pro-apoptotic. These products are suspected to cause athlerosclerosis progression and plaque vulnerability, which leads to increased risk of cardiovascular problems. | |
| Record name | Darapladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Darapladib | |
CAS RN |
356057-34-6 | |
| Record name | Darapladib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356057-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darapladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356057346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darapladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DARAPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI1U1MYH09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



